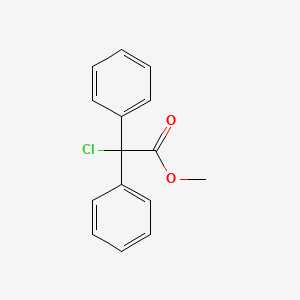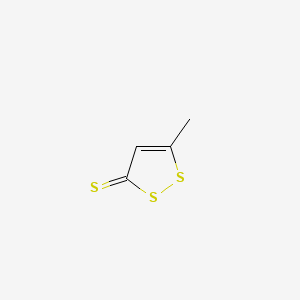
Thallium Bromide (Tl2Br2); Thallium Bromide (TlBr), Dimer; Thallium Monobromide; Thallium(I) Bromide; Thallous Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium Bromide (Tl2Br2), Thallium Bromide (TlBr), Dimer, Thallium Monobromide, Thallium(I) Bromide, and Thallous Bromide are chemical compounds consisting of thallium and bromine. Thallium(I) Bromide (TlBr) is the most commonly referenced form. These compounds are known for their use in various scientific and industrial applications, particularly in the field of semiconductors and radiation detection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(I) Bromide can be synthesized by reacting thallium with bromine or by reacting sodium or potassium bromide with any thallium compound . The reaction typically involves the direct combination of the elements or the exchange reaction with thallium salts.
Industrial Production Methods: In industrial settings, Thallium(I) Bromide is often produced by purifying thallous bromide through refluxing with water containing hydrobromic acid (HBr). The compound is then washed until acid-free, heated to 300°C for several hours, and stored in brown bottles to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(I) Bromide undergoes various chemical reactions, including:
Oxidation: Thallium(I) Bromide can be oxidized to thallium(III) compounds.
Reduction: It can be reduced back to elemental thallium.
Substitution: Thallium(I) Bromide can participate in substitution reactions where the bromide ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or metals.
Substitution: Halide exchange reactions using other halide salts.
Major Products Formed:
Oxidation: Thallium(III) Bromide (TlBr3).
Reduction: Elemental thallium.
Substitution: Formation of other thallium halides like Thallium(I) Chloride (TlCl).
Wissenschaftliche Forschungsanwendungen
Thallium Bromide compounds have several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and studies due to its toxicological properties.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Widely used in semiconductors, X-ray, and gamma-ray detectors, and infrared optical materials
Wirkmechanismus
Thallium Bromide exerts its effects primarily through its interaction with biological systems and its semiconductor properties. In biological systems, thallium ions can interfere with cellular processes, leading to toxicity. In semiconductors, Thallium Bromide’s band gap and crystalline structure enable it to detect radiation and convert it into electrical signals .
Vergleich Mit ähnlichen Verbindungen
- Thallium(I) Fluoride (TlF)
- Thallium(I) Chloride (TlCl)
- Thallium(I) Iodide (TlI)
- Indium(I) Bromide (InBr)
- Lead(II) Bromide (PbBr2)
- Bismuth Bromide (BiBr3)
Comparison: Thallium Bromide is unique due to its specific band gap and crystalline structure, which make it particularly suitable for radiation detection and semiconductor applications.
Eigenschaften
Molekularformel |
BrTl |
|---|---|
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
thallium(1+);bromide |
InChI |
InChI=1S/BrH.Tl/h1H;/q;+1/p-1 |
InChI-Schlüssel |
PGAPATLGJSQQBU-UHFFFAOYSA-M |
Kanonische SMILES |
[Br-].[Tl+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8750983.png)

![2-amino-4,5-difluoro-N-[2-(4-fluorophenyl)ethyl]Benzamide](/img/structure/B8751004.png)








![Pyridine, 4-[(3-methoxyphenyl)methyl]-](/img/structure/B8751088.png)

